Halisulfate 1, (rel)-

Description

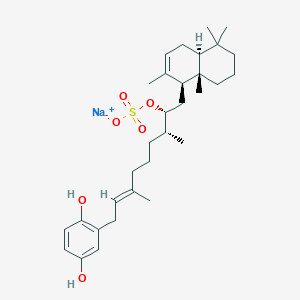

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C31H47NaO6S |

|---|---|

Molecular Weight |

570.8 g/mol |

IUPAC Name |

sodium;[(E,2R,3R)-1-[(1S,4aS,8aS)-2,5,5,8a-tetramethyl-1,4,4a,6,7,8-hexahydronaphthalen-1-yl]-9-(2,5-dihydroxyphenyl)-3,7-dimethylnon-7-en-2-yl] sulfate |

InChI |

InChI=1S/C31H48O6S.Na/c1-21(11-13-24-19-25(32)14-15-27(24)33)9-7-10-23(3)28(37-38(34,35)36)20-26-22(2)12-16-29-30(4,5)17-8-18-31(26,29)6;/h11-12,14-15,19,23,26,28-29,32-33H,7-10,13,16-18,20H2,1-6H3,(H,34,35,36);/q;+1/p-1/b21-11+;/t23-,26+,28-,29+,31-;/m1./s1 |

InChI Key |

MWESFEYZPAHLCJ-NHDYRKAGSA-M |

Isomeric SMILES |

CC1=CC[C@@H]2[C@@]([C@H]1C[C@H]([C@H](C)CCC/C(=C/CC3=C(C=CC(=C3)O)O)/C)OS(=O)(=O)[O-])(CCCC2(C)C)C.[Na+] |

Canonical SMILES |

CC1=CCC2C(CCCC2(C1CC(C(C)CCCC(=CCC3=C(C=CC(=C3)O)O)C)OS(=O)(=O)[O-])C)(C)C.[Na+] |

Origin of Product |

United States |

Origin and Isolation of Halisulfate 1, Rel

Silica (B1680970) Gel VLC and Column Chromatography Techniques

Silica gel chromatography, in its various forms, is a fundamental technique used in the isolation of Halisulfate 1. embrapa.brcolumn-chromatography.com This method separates compounds based on their polarity. column-chromatography.com

Vacuum Liquid Chromatography (VLC) is often employed as an initial purification step. scispace.comfrontiersin.org This technique uses a sintered glass funnel with dry silica gel under vacuum, allowing for a rapid, crude separation of the extract into fractions of varying polarity. juniperpublishers.comresearchgate.net For instance, a crude extract can be subjected to VLC on silica gel with a gradient elution system, starting with nonpolar solvents and gradually increasing the polarity. scispace.comfrontiersin.org

Following initial fractionation by VLC, column chromatography is utilized for further purification. embrapa.brmagtechjournal.com This involves packing a column with a stationary phase, most commonly silica gel, and eluting the sample with a mobile phase of a specific solvent or a gradient of solvents. column-chromatography.com The choice of solvents is critical and is determined by the polarity of the compounds to be separated. column-chromatography.com In the isolation of Halisulfate 1 from C. mathewsi, the chloroform-soluble portion of a methanol (B129727) extract was chromatographed on an ODS (octadecylsilane) column, a type of reversed-phase chromatography, using a stepwise gradient of methanol and water. acs.org

The following table summarizes the isolation of Halisulfate 1 from different marine sponges and the chromatographic techniques employed:

| Marine Sponge Source | Initial Extraction Solvent | Primary Chromatographic Method | Stationary Phase | Elution Solvents | Reference |

|---|---|---|---|---|---|

| Coscinoderma mathewsi | Methanol | Flash ODS Column Chromatography | ODS (Octadecylsilane) | Methanol/Water Gradient | acs.org |

| Dark Brown Sponge (unidentified) | Methanol | Column Chromatography | Sephadex LH-20 | Methanol/Dichloromethane (1:1) | embrapa.br |

| Ircinia sp. | Not Specified | C18 HPLC Column Chromatography | C18 | Aqueous Methanol | universiteitleiden.nl |

Final purification steps often involve High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), to yield the pure compound. biorxiv.orgevitachem.com For example, after initial fractionation, preparative scale HPLC can be used to isolate the active component. biorxiv.org

Advanced Chromatographic Methodologies for Isolation

Sephadex LH-20 Chromatography Applications

Sephadex LH-20 is a versatile chromatography resin widely used in the purification of natural products, including Halisulfate 1. embrapa.brcytivalifesciences.com This resin is composed of hydroxypropylated, cross-linked dextran (B179266) beads, giving it both hydrophilic and lipophilic properties. cytivalifesciences.com This dual nature makes it highly effective for size-exclusion and adsorption chromatography in various polar organic solvents and aqueous mixtures. cytivalifesciences.com

In the context of isolating Halisulfate 1, a crude or partially purified extract from the marine sponge is loaded onto a Sephadex LH-20 column. embrapa.br The separation is then carried out by eluting the column with a specific solvent system. A commonly used eluant for this purpose is a 1:1 mixture of methanol and dichloromethane. embrapa.brresearchgate.net This process fractionates the extract, separating the components based on their molecular size and their interactions with the stationary phase. The fractions are collected, and those identified as containing Halisulfate 1 are pooled for further purification. embrapa.br This step is crucial for removing lipids and other interfering compounds from the marine-derived extracts. researchgate.net

Table 1: Application of Sephadex LH-20 in Natural Product Isolation

| Parameter | Description |

|---|---|

| Resin Type | Sephadex LH-20 (hydroxypropylated dextran gel) cytivalifesciences.com |

| Chromatography Mode | Size exclusion, Adsorption pubcompare.ai |

| Primary Application | Purification of natural products (e.g., terpenoids, lipids) cytivalifesciences.com |

| Solvent System Example | Methanol-dichloromethane (1:1) researchgate.net |

| Function in Halisulfate 1 Isolation | Fractionation of sponge extract to isolate antimicrobial fractions embrapa.br |

Bioassay-Guided Fractionation Strategies in Discovery

Bioassay-guided fractionation is a pivotal strategy in natural product discovery, where biological testing is used to systematically guide the chemical separation process toward the isolation of active compounds. ubc.canih.gov This approach ensures that the purification efforts are focused on the fractions that exhibit the desired biological activity, making the process more efficient. nih.gov

The discovery of Halisulfate 1 and its related compounds has been significantly influenced by this strategy. ubc.camdpi.com Extracts from marine sponges are first screened in a variety of biological assays. For Halisulfates, these have included tests for inhibitory activity against enzymes such as HCV NS3 helicase, isocitrate lyase (ICL), and various phosphatases. oup.comubc.camdpi.com

During the isolation process, the crude extract is separated into multiple fractions using techniques like liquid chromatography. Each fraction is then tested for its biological activity. For example, in the search for ICL inhibitors to combat the rice blast fungus Magnaporthe grisea, fractions would be tested for their ability to inhibit the ICL enzyme. oup.comoup.com Fractions demonstrating significant activity are selected for further rounds of separation and purification. This iterative process of separation and bioassay continues until a pure, active compound—such as Halisulfate 1—is isolated. oup.com This method directly links the chemical constituent to its biological function.

Table 2: Bioactivity Data for Halisulfate 1

| Bioassay Target | Organism/System | Activity/Result | Citation |

|---|---|---|---|

| Isocitrate Lyase (ICL) | Magnaporthe grisea | Potent inhibition (IC₅₀ = 12.6 µM) | oup.comoup.com |

| Appressorium Formation | Magnaporthe grisea | Strongly inhibited at 50 µM | oup.comoup.com |

Structural Elucidation and Stereochemical Characterization of Halisulfate 1, Rel

Application of Advanced Spectroscopic Techniques

The determination of the intricate structure of Halisulfate 1, (rel)- necessitated the use of a suite of sophisticated spectroscopic methods. Each technique provided crucial pieces of the puzzle, which, when assembled, revealed the molecule's complete connectivity and stereochemistry.

One-Dimensional and Two-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

A cornerstone in the structural elucidation of organic molecules, Nuclear Magnetic Resonance (NMR) spectroscopy was pivotal in deciphering the complex framework of Halisulfate 1. grafiati.com Both one-dimensional (¹H and ¹³C NMR) and two-dimensional techniques were employed to map out the proton and carbon skeletons of the molecule. grafiati.comuga.edu

¹H and ¹³C NMR: The ¹H NMR spectrum provided information about the chemical environment of the protons, while the ¹³C NMR spectrum revealed the types of carbon atoms present. uga.edu The molecular formula of a related compound, halisulfate 8, was established as C30H17N2O4 based on NMR and mass spectrometry data. biorxiv.orgmdpi.com

Two-Dimensional NMR Techniques:

COSY (Correlation Spectroscopy): This experiment established proton-proton couplings, allowing for the tracing of spin systems within the molecule. sdsu.edusemanticscholar.org

HSQC (Heteronuclear Single Quantum Coherence): HSQC spectra correlated directly bonded proton and carbon atoms, providing a direct link between the ¹H and ¹³C assignments. sdsu.edusemanticscholar.org

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation technique was crucial for connecting different fragments of the molecule by identifying couplings between protons and carbons separated by two or three bonds. sdsu.edusemanticscholar.org

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provided information about the spatial proximity of protons, which was instrumental in determining the relative stereochemistry of the molecule. semanticscholar.orgnih.gov

A detailed analysis of these NMR experiments allowed for the complete assignment of the proton and carbon signals of Halisulfate 1. core.ac.ukescholarship.org

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, J in Hz) | COSY Correlations | HMBC Correlations |

|---|---|---|---|---|

| Data | Not | Publicly | Available | In Searched Sources |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. nih.govcuni.cz For Halisulfate 1, HRMS analysis provided the precise molecular formula, which was essential for confirming the structure proposed by NMR data. biorxiv.orgmdpi.comresearchgate.net The molecular weight and purity of halisulfates have been estimated through combined spectroscopic analyses, including mass spectrometry. nih.govresearchgate.net

| Ion | Calculated m/z | Measured m/z | Molecular Formula |

|---|---|---|---|

| [M+H]⁺ | 467.118 | 467.1 | C₃₀H₁₇N₂O₄ |

Note: The provided HRMS data is for a related halisulfate compound. biorxiv.orgmdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is used to identify the presence of chromophores, which are the parts of a molecule that absorb light. researchgate.netrsc.org In Halisulfate 1, the UV-Vis spectrum revealed the presence of a hydroquinone (B1673460) ring. nih.govresearchgate.net The analysis of the UV spectrum of a related antibiotic showed an absorbance spectrum measured in acetonitrile/1% acetic acid (68:32).

X-ray Crystallography for Related Compounds

While obtaining suitable crystals of Halisulfate 1 itself for X-ray diffraction analysis can be challenging, the crystal structures of related compounds have provided invaluable insights into the stereochemical details of the halisulfate family. evitachem.com For instance, the absolute configuration of Halisulfate 3 was determined in part by comparing the optical rotation of a degradation product with an ester of known absolute configuration. researchgate.net This technique provides an unambiguous determination of the three-dimensional arrangement of atoms in a molecule. soton.ac.uk

Determination of Relative Stereochemistry

The relative stereochemistry of Halisulfate 1, which describes the spatial arrangement of its chiral centers relative to each other, was primarily established through the analysis of Nuclear Overhauser Effect (NOE) data from NOESY experiments. nih.govresearchgate.net NOE correlations are observed between protons that are close in space, regardless of whether they are directly bonded. By carefully analyzing the pattern of NOE signals, researchers were able to deduce the relative orientations of substituents on the stereogenic centers. Interestingly, Halisulfate 1 was reported to have the same relative stereochemistry as coscinosulfate. core.ac.ukresearchgate.net

Investigations into Absolute Stereochemistry (e.g., Chiral Amide Method for Related Halisulfates)

Determining the absolute configuration, the exact three-dimensional arrangement of atoms in a chiral molecule, is a more complex challenge. libretexts.org While the absolute stereochemistry of Halisulfate 1 itself has not been definitively established through direct methods, investigations into related compounds have provided strong indications. For other halisulfates, such as Halisulfate 3, the chiral amide method has been successfully applied. researchgate.netmdpi-res.com This method involves derivatizing a chiral carboxylic acid with a chiral amine of known absolute configuration and analyzing the NMR spectra of the resulting diastereomeric amides. The differences in the chemical shifts of the protons near the chiral center of the derivatized acid can be used to determine its absolute configuration. Computational methods are also increasingly being used to predict and confirm the absolute configuration of complex natural products. frontiersin.orgscielo.br

Analysis of Core Chemical Scaffold and Substituent Groups

The foundational structure of Halisulfate 1 is built upon a complex scaffold, the analysis of which reveals key functional groups and arrangements that contribute to its chemical properties.

Halisulfate 1 is classified as a sesterterpenoid, a class of C25 terpenoids derived from geranylfarnesyl diphosphate (B83284). embrapa.br Its backbone consists of a nine-carbon aliphatic chain that features a double bond and two methyl substituents. researchgate.netnih.gov This extended and functionalized carbon chain distinguishes it from other related compounds like halisulfates 3 and 5, which possess a shorter, fully saturated six-carbon chain. researchgate.net The sesterterpenoid framework provides the structural basis for the attachment of various cyclic and functional moieties.

A notable feature within the halisulfate family of compounds is the presence of furan (B31954) rings. researchgate.netresearchgate.net While some halisulfates, such as halisulfate 3 and 5, contain a furan ring, Halisulfate 1 is distinguished by the presence of a hydroquinone ring instead of a furan moiety as the monocyclic ring. nih.govresearchgate.net The arrangement and oxidation state of such heterocyclic rings are considered to significantly influence the biological activities of these compounds. nih.gov In related suvanine sesterterpenes, the spatial orientation of the furan moiety relative to the sulfate (B86663) group is crucial for their inhibitory activities. nih.gov

Halisulfate 1 possesses a distinctive hydroquinone ring and a hydrophobic bicyclic ring system. nih.govresearchgate.net The hydroquinone ring in Halisulfate 1 is located in a different binding site compared to the furan rings of halisulfates 3 and 5 in certain enzyme interactions. researchgate.net This hydroquinone moiety can engage in π-π stacking interactions with aromatic amino acid residues, and its hydroxyl groups can form hydrogen bonds. researchgate.net

The bicyclic ring system is a common feature among halisulfates and contributes to the molecule's bulk and hydrophobicity. researchgate.netresearchgate.net In docking studies, this bicyclic ring often occupies a space between helical domains and loops of proteins. researchgate.net The relative stereochemistry of the decalin moiety, a common bicyclic system in related compounds, has been assigned through NMR interpretations and comparison with known halisulfates. researchgate.netmdpi.commurdoch.edu.au

A defining characteristic of the halisulfate class of compounds is the presence of a sulfate ester moiety. researchgate.netresearchgate.net In Halisulfate 1, the sulfate group is located at the C-12 position of the aliphatic chain. nih.gov This negatively charged group plays a critical role in the molecule's interactions with biological targets, often engaging in polar interactions with positively charged residues in active sites. researchgate.net The presence and position of the sulfate group are crucial for the compound's biological activity, a feature shared with other sulfated marine natural products. nih.govmdpi.com

Biosynthesis and Biogenetic Hypotheses of Halisulfate 1, Rel

Terpenoid Biogenetic Pathways and Precursors (e.g., Geranylfarnesyl Pyrophosphate)

The biosynthesis of all terpenoids, including the C25 sesterterpenoids like Halisulfate 1, begins with two simple five-carbon (C5) building blocks: Isopentenyl Pyrophosphate (IPP) and its isomer, Dimethylallyl Pyrophosphate (DMAPP). mdpi.commdpi.com These universal precursors are synthesized through two primary pathways: the mevalonate (B85504) (MVA) pathway, which starts from acetyl-CoA, and the methylerythritol 4-phosphate (MEP) pathway, which uses pyruvate (B1213749) and glyceraldehyde 3-phosphate. mdpi.com

Prenyltransferase enzymes then catalyze the sequential, head-to-tail condensation of these C5 units to create linear polyprenyl diphosphate (B83284) chains of varying lengths. mdpi.comwiley.com

Geranyl Pyrophosphate (GPP, C10) is formed from one molecule of DMAPP and one of IPP. mdpi.com

Farnesyl Pyrophosphate (FPP, C15) is formed by the addition of another IPP unit to GPP. mdpi.com

Geranylgeranyl Pyrophosphate (GGPP, C20) is formed by the addition of an IPP unit to FPP. wiley.com

The direct precursor to sesterterpenoids is Geranylfarnesyl Pyrophosphate (GFPP) , a 25-carbon molecule. wiley.comresearchgate.net The enzyme responsible for its synthesis, geranylfarnesyl diphosphate synthase (GFDPS), catalyzes the condensation of FPP (C15) with a GPP (C10) unit, or alternatively, adds an IPP unit to GGPP (C20). researchgate.net This linear C25 precursor is the substrate upon which cyclases act to generate the vast structural diversity of sesterterpenoid skeletons. acs.org

Table 1: Key Precursors and Enzymes in Terpenoid Biosynthesis

| Precursor/Enzyme | Abbreviation | Carbon No. | Role in Pathway |

|---|---|---|---|

| Isopentenyl Pyrophosphate | IPP | C5 | Universal C5 building block. mdpi.com |

| Dimethylallyl Pyrophosphate | DMAPP | C5 | Universal C5 building block, isomer of IPP. mdpi.com |

| Geranyl Pyrophosphate | GPP | C10 | Precursor to monoterpenes. mdpi.com |

| Farnesyl Pyrophosphate | FPP | C15 | Precursor to sesquiterpenes. mdpi.com |

| Geranylgeranyl Pyrophosphate | GGPP | C20 | Precursor to diterpenes. wiley.com |

| Geranylfarnesyl Pyrophosphate | GFPP | C25 | Precursor to sesterterpenoids. researchgate.net |

| Geranylfarnesyl Diphosphate Synthase | GFDPS | N/A | Enzyme that synthesizes GFPP. researchgate.net |

Enzymatic Mechanisms in Sesterterpenoid Formation (e.g., Sesterterpene Cyclase StsC)

The remarkable structural complexity of sesterterpenoids like Halisulfate 1 arises from the activity of terpene synthase (TPS) enzymes, also known as terpene cyclases. nih.gov Specifically, sesterterpene synthases (STSs) catalyze the conversion of the linear and achiral GFPP into intricate, polycyclic, and stereochemically complex hydrocarbon scaffolds. wiley.compnas.org

These enzymatic reactions are among the most complex in chemistry, proceeding through a cascade of carbocationic intermediates within the confines of a single enzyme active site. wiley.comacs.org The process for class I terpene synthases, which are responsible for sesterterpenoid formation, is typically initiated by the abstraction of the diphosphate group from GFPP. wiley.com This generates a highly reactive geranylfarnesyl cation.

The enzyme then masterfully guides this cation through a series of cyclizations, hydride shifts, and rearrangements, protecting the reactive intermediates from being quenched by water until the final, stable product is formed. nih.gov The specific three-dimensional folding of the enzyme's active site dictates the precise folding of the GFPP substrate, the sequence of ring closures, and the ultimate stereochemistry of the product. acs.org Even minor changes in the amino acid sequence of a terpene synthase can result in a completely different product from the same GFPP precursor. nih.gov

Sesterterpene cyclizations are broadly categorized into different types based on the initial ring formation. For instance, Type A cyclization involves a bond between C1 and C15/C14-C18 of GFPP to form a 5/15 ring system, while Type B involves a C1-C11/C10-C14 closure to yield a 5/11 ring system. rsc.org While the specific sesterterpene cyclase responsible for the Halisulfate 1 skeleton has not been identified, its bicyclic decalin core is a product of such a complex enzymatic cascade. researchgate.netnih.gov

Role of Associated Microorganisms in Sponge Metabolite Production

A significant body of evidence suggests that many, if not most, of the secondary metabolites isolated from marine sponges are not produced by the sponge itself, but by its vast and diverse community of symbiotic microorganisms. japsonline.comfrontiersin.orgnih.gov These microbial communities, which include bacteria, archaea, and fungi, can constitute up to 40-50% of the sponge's total biomass. japsonline.com

This symbiotic relationship is considered a key factor in the prolific chemical diversity of sponges. rsc.orgjapsonline.com The microbes are believed to produce these bioactive compounds as a form of chemical defense, protecting the sessile sponge host from predation, infection, and biofouling. researchgate.net Several studies have successfully linked the production of specific sponge-derived compounds to particular microbial symbionts, such as those from the phyla Actinobacteria, Proteobacteria, and Cyanobacteria. frontiersin.org

Given this well-established paradigm, it is highly probable that Halisulfate 1 is also a product of a microbial symbiont residing within its host sponge (Coscinoderma or Hippospongia). The biosynthetic gene clusters (BGCs) encoding the pathways for complex natural products like terpenoids are frequently found within the genomes of these sponge-associated microbes. asm.orgasm.org Isolating and culturing the correct symbiont, however, remains a significant challenge, as the specific conditions within the sponge host are difficult to replicate in a laboratory setting. japsonline.com

Evolutionary Mechanisms Driving Biosynthetic Diversity

The immense structural diversity of sesterterpenoids and other natural products from sponges is the result of powerful evolutionary mechanisms acting over hundreds of millions of years. rsc.orgnih.gov Sponges are one of the most ancient animal lineages, and their long-standing, intimate associations with microorganisms have provided a fertile ground for the evolution of novel biosynthetic pathways. nih.govfrontiersin.org

Several key evolutionary mechanisms contribute to this diversity:

Gene Duplication and Divergence: A gene for a terpene synthase can be duplicated, allowing one copy to mutate and evolve a new function—producing a different cyclic scaffold—while the original gene continues its essential function. rsc.org

Horizontal Gene Transfer (HGT): Mobile genetic elements are abundant in sponge symbiont genomes, facilitating the transfer of entire biosynthetic gene clusters between different microbial species within the sponge holobiont. pnas.org This allows for rapid dissemination and recombination of biosynthetic capabilities.

Convergent Evolution: Different microbial communities in unrelated sponge species have been found to evolve similar functional capabilities, including the production of analogous classes of compounds. asm.orgpnas.org This suggests a strong selective pressure for certain functions, such as chemical defense, within the sponge environment.

Divergent Evolution: The ancient and often isolated nature of sponge-symbiont relationships allows for the significant divergence of ancestral genes. frontiersin.org This can lead to the formation of unique enzymes that produce chemical structures, like that of Halisulfate 1, which are not found in terrestrial organisms. frontiersin.org

These evolutionary forces, acting on the biosynthetic machinery of a complex microbial consortium, create a dynamic and highly innovative chemical landscape within the sponge host, leading to the continual generation of new and structurally diverse molecules.

Table 2: Chemical Compounds Mentioned

| Compound Name | Class | Source Organism (in context of article) |

|---|---|---|

| Halisulfate 1, (rel)- | Sesterterpenoid Sulfate (B86663) | Coscinoderma sp., Hippospongia sp. |

| Isopentenyl Pyrophosphate | Hemiterpene Precursor | Universal |

| Dimethylallyl Pyrophosphate | Hemiterpene Precursor | Universal |

| Geranyl Pyrophosphate | Monoterpene Precursor | Universal |

| Farnesyl Pyrophosphate | Sesquiterpene Precursor | Universal |

| Geranylgeranyl Pyrophosphate | Diterpene Precursor | Universal |

Molecular Mechanisms of Biological Activity of Halisulfate 1, Rel

Enzyme Inhibition Studies

Halisulfate 1 has been identified as an inhibitor of several enzymes, playing a role in different biological pathways. vliz.benih.govnih.gov Its inhibitory profile includes effects on serine proteases and the bacterial enzyme Sortase A. nih.govmdpi.com

Serine proteases are a class of enzymes crucial in various physiological processes, including blood coagulation. vliz.bemdpi.com Halisulfate 1 has demonstrated inhibitory effects against key serine proteases, namely thrombin and trypsin. vliz.benih.govmdpi.com

Thrombin is a pivotal enzyme in the blood coagulation cascade. Research has shown that Halisulfate 1, specifically as a 1-methylherbipoline salt, exhibits inhibitory activity against thrombin. nih.govacs.org However, its potency against thrombin is considered moderate, with an IC50 value greater than 100 µg/mL. mdpi.comacs.orgnih.gov This suggests a weaker interaction with thrombin compared to other proteases. mdpi.com

Trypsin, another significant serine protease, is also a target of Halisulfate 1. vliz.benih.gov The 1-methylherbipoline salt of Halisulfate 1 has been shown to inhibit trypsin with an IC50 value of 25 µg/mL. mdpi.comacs.orgnih.gov This indicates a more pronounced inhibitory effect on trypsin as compared to thrombin.

Table 1: Inhibitory Activity of Halisulfate 1 against Serine Proteases

| Compound | Enzyme | IC50 (µg/mL) |

|---|---|---|

| Halisulfate 1 (1-methylherbipoline salt) | Thrombin | >100 mdpi.comacs.orgnih.gov |

Sortase A (SrtA) is a cysteine protease found in Gram-positive bacteria that plays a crucial role in anchoring surface proteins, including virulence factors, to the bacterial cell wall. mdpi.comnih.govbohrium.com Inhibition of SrtA is a recognized anti-virulence strategy. mdpi.comnih.govgu.se

Targeting bacterial virulence factors, such as SrtA, presents a promising alternative to traditional antibiotics. nih.govbohrium.comgu.se Anti-virulence strategies aim to disarm pathogens rather than kill them, which may reduce the selective pressure for developing resistance. gu.se SrtA is considered an ideal target because it is essential for virulence in many Gram-positive pathogens, yet not crucial for their growth or viability. nih.govbohrium.com Its location on the cell membrane also makes it more accessible to inhibitors. nih.gov By inhibiting SrtA, the anchoring of proteins involved in adhesion to host tissues, immune evasion, and biofilm formation can be prevented. nih.govbohrium.com

The catalytic mechanism of SrtA involves a conserved cysteine residue in its active site. nih.govnih.govtandfonline.com This cysteine initiates a nucleophilic attack on a specific recognition motif (e.g., LPXTG) in the target surface protein. nih.govtandfonline.com This leads to the formation of a thioacyl intermediate, which is then resolved by a nucleophilic attack from the amino group of the peptidoglycan precursor, resulting in the covalent attachment of the protein to the cell wall. nih.gov

Halisulfate 1 has been identified as a potent inhibitor of Staphylococcus aureus SrtA (Sa-SrtA), with a reported IC50 value of 36 µM. nih.gov The presence of both a hydroquinone (B1673460) and a sulfate (B86663) group in the structure of Halisulfate 1 and related compounds has been linked to their SrtA inhibitory activity. mdpi.com

Table 2: Mentioned Compounds

| Compound Name |

|---|

| Halisulfate 1, (rel)- |

| Thrombin |

| Trypsin |

| Sortase A (SrtA) |

Sortase A (SrtA) Inhibition

Effects on Gram-Positive and Gram-Negative Bacterial Virulence

Halisulfate 1, a sesterterpene sulfate isolated from marine sponges, has demonstrated notable effects on bacterial virulence. nih.govescholarship.org Specifically, it has been identified as an inhibitor of sortase A (SrtA) in Staphylococcus aureus, a Gram-positive bacterium. nih.gov SrtA is a crucial enzyme that anchors surface proteins to the cell wall, playing a significant role in adhesion to host tissues, evasion of host defenses, and biofilm formation. nih.gov The inhibitory action of Halisulfate 1 on SrtA suggests its potential to disrupt these virulence mechanisms. nih.gov Research has shown that Halisulfate 1 exhibits potent inhibitory effects on S. aureus SrtA with an IC50 value of 36 µM. nih.gov

While much of the focus has been on Gram-positive bacteria, the broader class of halisulfates has also been investigated for their activity against Gram-negative bacteria. researchgate.netnih.govresearchgate.net For instance, Halisulfate-5 is a potent inhibitor of AmpC β-lactamases from Gram-negative bacteria. nih.govresearchgate.net This indicates that the halisulfate scaffold has the potential to be effective against a range of bacterial pathogens. researchgate.netnih.govresearchgate.net

Isocitrate Lyase Inhibition in Fungi (e.g., Magnaporthe oryzae)

Halisulfate 1 has been identified as a potent inhibitor of isocitrate lyase (ICL), a key enzyme in the glyoxylate (B1226380) cycle of various organisms, including the rice blast fungus Magnaporthe oryzae. oup.comoup.comnih.gov The glyoxylate cycle is essential for these organisms to utilize two-carbon compounds for growth, a process not observed in vertebrates. oup.com In pathogenic fungi like M. oryzae, ICL is crucial for virulence-associated functions. oup.comresearchgate.net

Studies have demonstrated that Halisulfate 1 effectively inhibits M. oryzae ICL with an IC50 value of 12.6 µM. oup.comoup.com This inhibition of ICL activity directly impacts the fungus's ability to infect host plants. oup.comoup.comencyclopedia.pub

Impact on Fungal Appressorium Formation and Infection Suppression

The inhibition of isocitrate lyase by Halisulfate 1 has a direct and significant impact on the formation of appressoria in Magnaporthe oryzae. oup.comoup.comencyclopedia.pub Appressoria are specialized infection structures that generate immense turgor pressure to breach the host cuticle. oup.com The formation and function of these structures are heavily reliant on lipid metabolism, where the glyoxylate cycle plays a pivotal role. oup.comencyclopedia.pub

Research has shown that Halisulfate 1 reduces appressorium formation in M. oryzae in a concentration-dependent manner. oup.com At a concentration of 50 µM, Halisulfate 1 strongly inhibits appressorium formation by over 90%. oup.com This inhibitory effect on appressorium development consequently suppresses the infection of rice plants by the fungus. oup.comoup.com The disease-inhibiting activity of Halisulfate 1 is comparable to that of an ICL knockout mutant of M. oryzae, highlighting the critical role of ICL in fungal pathogenicity and the efficacy of Halisulfate 1 as an inhibitor. oup.comoup.com

Beta-Lactamase Inhibition

The halisulfate family of compounds, including Halisulfate 1, has been investigated for its ability to inhibit β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics. nih.govewha.ac.krresearchgate.net

Inhibition of Extended-Spectrum Class C Beta-Lactamases (AmpC BER)

While Halisulfate 1 itself shows minimal inhibition of the extended-spectrum class C β-lactamase AmpC BER, other members of the halisulfate family, namely Halisulfate 3 and Halisulfate 5, are significant inhibitors. researchgate.netnih.govresearchgate.net This is attributed to structural differences in their aliphatic carbon chains. researchgate.net The crystal structure of AmpC BER reveals sulfate-binding subsites, which led to the investigation of sulfated compounds like halisulfates as potential inhibitors. nih.govewha.ac.krresearchgate.net

Competitive Inhibition Mechanism of AmpC BER

Kinetic studies have revealed that Halisulfate 5 acts as a competitive inhibitor of AmpC BER. nih.govresearchgate.netewha.ac.kr This means it binds to the active site of the enzyme, preventing the substrate (nitrocefin) from binding. researchgate.net Halisulfate 5 inhibits the nitrocefin-hydrolyzing activity of AmpC BER with a Ki value of 5.87 μM. nih.govewha.ac.krewha.ac.kr The binding of the sulfate group of halisulfates to the positively charged surface region of the AmpC BER active site is a key aspect of this inhibition. researchgate.net

Modulation of Class A, B/D Enzymes

Beyond their significant activity against class C β-lactamases, halisulfates have demonstrated a broader spectrum of inhibition. nih.govewha.ac.krresearchgate.net Halisulfate 5, in particular, has shown moderate inhibitory activity against class A β-lactamases and weak inhibition against class B/D enzymes. nih.govewha.ac.krresearchgate.net This broad-spectrum activity suggests that the halisulfate scaffold could be a valuable starting point for the development of novel β-lactamase inhibitors capable of overcoming a wider range of bacterial resistance mechanisms. nih.govresearchgate.net

Data Tables

Table 1: Inhibitory Activity of Halisulfate 1

| Target Organism/Enzyme | Type of Inhibition | IC50/Ki Value | Reference(s) |

|---|---|---|---|

| Staphylococcus aureus Sortase A | Enzyme Inhibition | 36 µM (IC50) | nih.gov |

Table 2: Inhibitory Activity of Halisulfates against AmpC BER

| Compound | Inhibition of AmpC BER | Ki Value | Mechanism | Reference(s) |

|---|---|---|---|---|

| Halisulfate 1 | Little to none | Not reported | - | researchgate.net |

| Halisulfate 3 | Significant | Not reported | - | researchgate.netnih.gov |

Other Enzyme Modulations (e.g., potential for PTP1B inhibition based on related compounds)

Beyond its well-documented effects, Halisulfate 1, (rel)- has demonstrated the ability to modulate other key enzymes. Notably, it has been identified as a moderate inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). Research has shown that Halisulfate 1, (rel)- exhibits PTP1B inhibitory activity with an IC50 value of 23.81 μM. researchgate.net PTP1B is a crucial enzyme in metabolic regulation, and its inhibition is a therapeutic target for type 2 diabetes and obesity. The inhibitory action of Halisulfate 1, (rel)- on PTP1B suggests a broader potential for this marine-derived compound in influencing cellular signaling pathways. This activity is consistent with findings for related sesterterpenoid compounds, which have also been shown to inhibit PTP1B. mdpi.com

Modulation of Cellular Processes and Pathways

Impact on Bacterial Cell Wall Anchoring Processes

Halisulfate 1, (rel)- has been shown to interfere with critical cellular processes in Gram-positive bacteria, specifically by inhibiting the function of sortase A (SrtA). nih.gov SrtA is a transpeptidase that anchors surface proteins to the bacterial cell wall, a process vital for bacterial virulence, including adhesion to host tissues and biofilm formation. nih.govresearchgate.net

The compound demonstrates potent inhibitory effects on Staphylococcus aureus sortase A (Sa-SrtA), with a reported half-maximal inhibitory concentration (IC50) of 36 µM. nih.gov By targeting SrtA, Halisulfate 1, (rel)- disrupts the covalent attachment of virulence factors to the peptidoglycan layer, thereby diminishing the bacterium's pathogenic capabilities. nih.govrsc.org

| Enzyme Target | Organism | IC50 | Biological Process Affected |

| Sortase A (SrtA) | Staphylococcus aureus | 36 µM | Cell Wall Anchoring of Surface Proteins |

Interference with Fungal Metabolic Pathways

In the context of fungal pathogens, Halisulfate 1, (rel)- modulates metabolic pathways essential for infection. It is a potent inhibitor of isocitrate lyase (ICL), a key enzyme in the glyoxylate cycle. oup.comnih.govoup.com This metabolic pathway is absent in vertebrates, making ICL an attractive target for antifungal agents. oup.com

The glyoxylate cycle allows fungi, such as the rice blast fungus Magnaporthe grisea, to utilize two-carbon compounds like acetate (B1210297) derived from fatty acid breakdown for gluconeogenesis. oup.comnih.gov This is particularly crucial during the formation of the appressorium, a specialized infection structure that generates turgor pressure to penetrate the host cuticle. oup.comencyclopedia.pub Halisulfate 1, (rel)- inhibits M. grisea ICL with an IC50 value of 12.6 µM. oup.com This inhibition disrupts lipid metabolism, leading to a reduction in appressorium formation and, consequently, a decrease in the fungus's ability to infect host plants. oup.comencyclopedia.pubencyclopedia.pub

| Enzyme Target | Organism | IC50 | Metabolic Pathway Affected | Cellular Process Impacted |

| Isocitrate Lyase (ICL) | Magnaporthe grisea | 12.6 µM | Glyoxylate Cycle | Fungal Appressorium Formation |

Chemical Synthesis and Derivatization Approaches for Halisulfate 1, Rel Analogues

Development of Synthetic Strategies for Halisulfates and Related Sesterterpenoids

The total synthesis of Halisulfate 1 itself has not been explicitly detailed in published literature. However, the broader field of sesterterpenoid synthesis provides insight into the complex strategies required for such molecules. The synthesis of these compounds is a significant challenge due to their complex, often polycyclic, carbon skeletons and dense stereochemical arrangements.

General synthetic strategies for complex sesterterpenoids often involve:

Cascade Reactions: To efficiently construct multiple rings in a single step. For instance, a methoxy-controlled cascade reaction has been used to forge highly functionalized tetraquinane systems, which are common cores in sesterterpenoids.

Cycloadditions: Reactions like the Diels-Alder or rhodium-catalyzed cycloadditions are employed to build specific ring systems, such as the strained bicyclic moieties found in some sesterterpenoid structures. nih.gov

Strategic Functionalization: The introduction of oxygenated functional groups, particularly at specific and often sterically hindered positions like C-12 in scalaranic sesterterpenoids, represents a major synthetic hurdle. nih.gov Synthetic routes often start from more readily available terpene precursors, like (-)-sclareol, and build the complex framework through a series of controlled steps. nih.gov

Bioassay-guided fractionation of marine sponges has led to the isolation of various halisulfate analogues, and in one instance, a synthesized analogue (2.23) was created to confirm phosphatase inhibitory activity, demonstrating that synthetic efforts are underway to probe the pharmacophore of this class of molecules. researchgate.net The synthesis of related marine natural products, such as the agelasines, often involves the regioselective alkylation of a purine (B94841) core with a corresponding terpenyl halide, a strategy that could potentially be adapted for creating novel Halisulfate 1 analogues with modified ring systems or side chains. dokumen.pub

Structure-Activity Relationship (SAR) Studies via Analog Synthesis

SAR studies are vital for understanding how the different structural components of Halisulfate 1 and its relatives contribute to their biological effects. By comparing the activities of natural and synthetic analogues, researchers can pinpoint the key features responsible for enzyme inhibition.

The sulfate (B86663) group is a defining feature of the halisulfate family and is critical for their biological activity. Molecular docking studies on the interaction of halisulfates with β-lactamase enzymes show the sulfate group nesting within a positively-charged surface region of the enzyme's active site. researchgate.net It forms key polar interactions with the side chains of multiple amino acid residues, including lysine (B10760008) and arginine, anchoring the inhibitor within the active site. researchgate.net

The importance of this charged group is further substantiated by comparative studies on related sulfated marine natural products. For example, the desulfated analogue of dysinosin A, known as dysinosin D, exhibited a tenfold reduction in potency against the serine proteases Factor VIIa and thrombin, directly indicating that the sulfate group contributes significantly to enzyme binding. mdpi.com Similarly, the inhibitory activity of suvanine sesterterpenes against Na+/K+-ATPase is influenced by the presence of the sulfonate group. nih.govmdpi.com This evidence strongly suggests that the sulfate moiety of Halisulfate 1 is not merely a solubilizing group but an essential component of its pharmacophore, crucial for molecular recognition and potent bioactivity.

The ring system of halisulfates plays a pivotal role in their inhibitory specificity and potency. Halisulfate 1 possesses a monocyclic ring, which contrasts with the bicyclic ring structures found in analogues like Halisulfate 3 and Halisulfate 5. researchgate.net This structural difference has a profound impact on their biological activity.

In studies against AmpC β-lactamase, Halisulfates 3 and 5 demonstrated potent inhibitory activity, reducing enzyme function by over 97%, whereas Halisulfate 1 showed very little inhibition. researchgate.net This suggests that the more complex, hydrophobic bicyclic ring system of Halisulfates 3 and 5 achieves a more favorable interaction within the enzyme's active site compared to the monocyclic ring of Halisulfate 1. researchgate.net The shape and hydrophobicity of the ring structure are therefore key determinants of how well the molecule fits into and interacts with the target enzyme, directly influencing its inhibitory efficacy. researchgate.netresearchgate.net

Modifications to the aliphatic side chain that connects the ring system to the terminal functional group also significantly affect bioactivity. A key difference between Halisulfate 1 and the more potent inhibitors Halisulfate 3 and 5 lies in this side chain. researchgate.net

Halisulfate 1 has a nine-carbon chain containing a double bond and two methyl substituents. In contrast, Halisulfates 3 and 5 possess a shorter, fully saturated six-carbon chain. researchgate.net This variation in length, flexibility, and saturation of the side chain is directly correlated with their distinct inhibitory profiles against enzymes like AmpC β-lactamase. researchgate.net For the fungal enzyme isocitrate lyase (ICL), which is a target for antifungal agents, Halisulfate 1 was found to be a potent inhibitor. researchgate.net This indicates that the specific geometry and constitution of the side chain in Halisulfate 1 are well-suited for interaction with the ICL active site, even if it is less effective against other enzymes like β-lactamase. These findings highlight that side chain characteristics are crucial for tuning the inhibitory specificity of halisulfate analogues towards different enzyme targets.

Table 1: Structural and Bioactivity Comparison of Halisulfates

| Compound | Ring System | Side Chain | Key Bioactivity |

|---|---|---|---|

| Halisulfate 1 | Monocyclic | 9 carbons, unsaturated, methylated | Potent Isocitrate Lyase inhibitor; weak AmpC β-lactamase inhibitor researchgate.netresearchgate.net |

| Halisulfate 3 | Bicyclic | 6 carbons, saturated | Potent AmpC β-lactamase inhibitor researchgate.net |

| Halisulfate 5 | Bicyclic | 6 carbons, saturated | Potent AmpC β-lactamase inhibitor researchgate.net |

Influence of Ring Structures on Molecular Interactions

Stereochemical Considerations in Synthetic Pathways

The synthesis of complex natural products like sesterterpenoids is profoundly influenced by stereochemistry. These molecules often contain numerous stereocenters, and achieving the correct three-dimensional arrangement is paramount for biological activity. Synthetic pathways must therefore employ strategies that afford precise stereochemical control.

Recent advances in the synthesis of other complex sesterterpenoids demonstrate the level of control required. For example, in the total synthesis of niduterpenoid B, a highly diastereoselective rhodium-catalyzed intramolecular cyclopropanation was used to control the formation of two key quaternary stereocenters simultaneously. nih.govresearchgate.net Furthermore, substrate-controlled additions, where the existing stereochemistry of the molecule directs the approach of a reagent to a specific face, are common strategies to install new stereocenters with high selectivity. nih.govresearchgate.net

The biosynthesis of these molecules also provides clues for synthetic challenges, as enzymatic cyclizations proceed through intricate carbocation cascades where the initial conformation of the precursor dictates the final stereochemical outcome. nih.govevitachem.com Mimicking this level of control in a laboratory setting is a formidable challenge. For Halisulfate 1, which is designated as (rel)-, indicating its relative stereochemistry is known but its absolute configuration is not, a future total synthesis would need to address this ambiguity, likely through an enantioselective pathway or resolution of a racemic mixture, followed by comparison with the natural product. rsc.org Any synthetic strategy for Halisulfate 1 analogues must therefore carefully consider the stereochemical outcome at each step to generate biologically relevant molecules.

Ecological Roles and Chemical Ecology of Halisulfate 1, Rel

Contribution to Marine Sponge Chemical Defense Mechanisms

Marine sponges, being sessile organisms, have evolved sophisticated chemical defense mechanisms to deter predators, combat pathogens, and compete for space. rsc.org Halisulfate 1, isolated from sponges such as those of the genus Coscinoderma and a dark brown sponge of the family Halichondriidae, contributes to this defense through its antimicrobial properties. acs.orgthieme-connect.com

Research has demonstrated the inhibitory activity of Halisulfate 1 against various microbes. For instance, it has been shown to inhibit the growth of the fungus Candida albicans and the Gram-positive bacterium Staphylococcus aureus. thieme-connect.com This antimicrobial activity is a key component of the sponge's ability to prevent colonization by pathogenic microorganisms. rsc.orgmdpi.com The production of such bioactive compounds is a crucial survival strategy in the densely populated and competitive marine environment. rsc.org

The defensive role of sesterterpenoids like Halisulfate 1 can also be seen as a mechanism to disrupt the membranes of microbial predators or to generate reactive species within them. rsc.org While many sponges rely on sequestering defensive compounds from their diet, the production of Halisulfate 1 appears to be an intrinsic defensive strategy. rsc.org

Table 1: Antimicrobial Activity of Halisulfate 1

| Target Organism | Type | Observed Effect | Reference |

|---|---|---|---|

| Candida albicans | Fungus | Growth inhibition at 5µg/disk | thieme-connect.com |

| Staphylococcus aureus | Bacterium | Growth inhibition at 5µg/disk | thieme-connect.com |

| Bacillus subtilis | Bacterium | Growth inhibition at 50µg/disk | thieme-connect.com |

Allelochemical Functions within Marine Ecosystems

Allelopathy, the chemical inhibition of one organism by another, is a significant factor in structuring marine communities. Halisulfate 1 and related sesterterpenoids function as allelochemicals, mediating interactions between the producing sponge and other organisms. rsc.org This can include preventing the settlement of fouling organisms and outcompeting other species for resources. researchgate.net

The antimicrobial properties of Halisulfate 1, as detailed in the previous section, are a prime example of its allelochemical function. thieme-connect.com By inhibiting the growth of bacteria and fungi in its immediate vicinity, the sponge can maintain a healthier local environment and prevent being overgrown. rsc.orgthieme-connect.com Some studies suggest that the hydroquinone (B1673460) moiety of such compounds can be oxidized to the more toxic quinone, enhancing its defensive capabilities against assay organisms. mdpi.com

Furthermore, Halisulfate 1 has been found to inhibit the enzyme phospholipase A2, which plays a role in inflammatory processes. thieme-connect.com This activity could potentially deter grazing by predators by causing a noxious or inflammatory response.

Interactions with Symbiotic and Associated Microorganisms

The production of secondary metabolites like Halisulfate 1 is often linked to the complex interactions between a sponge and its symbiotic microbial community. rsc.org While it is not definitively established whether Halisulfate 1 is produced by the sponge itself or by its microbial symbionts, these compounds undoubtedly shape the microbial community associated with the sponge. rsc.org

The antimicrobial activity of Halisulfate 1 likely plays a role in structuring the sponge's microbiome, favoring the growth of beneficial or resistant microbes while inhibiting potential pathogens. thieme-connect.comresearchgate.net This selective pressure helps maintain a stable and beneficial microbial community, which is crucial for the health and survival of the sponge holobiont.

Interestingly, while Halisulfate 1 shows antimicrobial activity, other structurally similar halisulfates, such as Halisulfate 3 and 5, exhibit different bioactivity profiles, including potent inhibition of β-lactamases, enzymes that confer antibiotic resistance in bacteria. researchgate.net Halisulfate 1, in contrast, shows little to no inhibition of these enzymes. researchgate.netresearchgate.net This highlights the structural specificity of these interactions and suggests that different halisulfates may have distinct ecological roles in mediating interactions with the microbial world.

Advanced Research Methodologies Applied to Halisulfate 1, Rel Research

Computational Molecular Docking and In Silico Screening

Computational methods are pivotal in predicting and understanding the interaction of Halisulfate 1 with its biological targets at a molecular level. These in silico approaches provide valuable insights before undertaking more resource-intensive laboratory experiments.

Researchers have employed molecular docking simulations to investigate how Halisulfate 1 fits into the active sites of target enzymes. researchgate.netewha.ac.kr For instance, in studies involving the extended-spectrum (ES) class C β-lactamase AmpC BER, AutoDock Vina software was used to perform docking experiments. researchgate.net The three-dimensional structure of Halisulfate 1 was generated and optimized before being docked into the enzyme's active site. researchgate.net These simulations revealed that the sulfate (B86663) group of Halisulfate 1 could nestle into a positively-charged surface region of the AmpC BER active site, interacting with key amino acid residues. researchgate.net However, despite this predicted fit, in vitro assays showed that Halisulfate 1 had minimal inhibitory activity against AmpC BER, unlike its structural relatives Halisulfate 3 and 5. ewha.ac.krnih.gov This highlights that while docking can predict binding potential, experimental validation is crucial.

In silico screening has also been instrumental in identifying potential targets for Halisulfate 1. nih.gov It has been suggested through computational studies that Halisulfate 1 may target isocitrate lyase (ICL) in the rice blast fungus Magnaporthe grisea. mdpi.com The infection phenotype of M. oryzae treated with Halisulfate 1 was consistent with that of an M. oryzae Δicl knockout mutant, supporting the in silico prediction. mdpi.comnih.gov These computational approaches are essential for forming hypotheses about the compound's mechanism of action and guiding further biological investigation. mdpi.com

Table 1: In Silico Studies on Halisulfate 1, (rel)-

| Target Enzyme | Computational Method | Software Used | Key Findings | Reference |

|---|---|---|---|---|

| AmpC BER β-Lactamase | Molecular Docking | AutoDock Vina | Predicted snug fit within the active site, with the sulfate group interacting with positively-charged residues. | researchgate.netresearchgate.netnih.gov |

| Isocitrate Lyase (ICL) | Molecular Docking | Not Specified | Predicted to bind to ICL, suggesting a mechanism for its antifungal activity against M. grisea. | nih.govmdpi.com |

| Multiple Oncogenic Proteins | PASS Prediction, Molecular Docking | Not Specified, Autodock Vina | Predicted antiproliferative potential via targeting multiple pathways, including SHP2 and Pin-1. | nih.gov |

Enzyme Activity Assays (e.g., FRET-based enzymatic assays, Nitrocefin Hydrolysis Assays)

Enzyme activity assays are fundamental for quantifying the inhibitory effects of Halisulfate 1 on specific enzymes and for determining the kinetics of this inhibition.

Nitrocefin hydrolysis assays have been prominently used to evaluate the inhibitory capacity of Halisulfate 1 against β-lactamases. nih.gov Nitrocefin is a chromogenic cephalosporin (B10832234) that changes color upon hydrolysis by a β-lactamase, allowing the enzyme's activity to be measured spectrophotometrically. abcam.com In a study investigating various β-lactamases, the nitrocefin-hydrolyzing activity of AmpC BER was tested in the presence of Halisulfate 1. nih.gov The results indicated that Halisulfate 1 exhibited little to no inhibition of AmpC BER, whereas other halisulfates, such as 3 and 5, showed significant reduction in enzyme activity. ewha.ac.krnih.gov This differential activity underscores the importance of specific structural features for potent enzyme inhibition. ewha.ac.kr

Fluorescence Resonance Energy Transfer (FRET)-based assays have also been employed, particularly in screening for inhibitors of viral enzymes. A high-throughput FRET-based helicase assay was used to screen extracts from marine organisms for inhibitory activity against the hepatitis C virus (HCV) NS3 helicase. niph.go.jp While this study identified Halisulfate 3 and Suvanine as inhibitors, it demonstrates the applicability of FRET technology in screening complex natural product libraries that could include Halisulfate 1 for various enzymatic targets. niph.go.jpnih.gov FRET assays offer high sensitivity and are well-suited for high-throughput screening campaigns. anaspec.com

Table 2: Enzyme Inhibition Findings for Halisulfate 1, (rel)-

| Target Enzyme | Assay Type | Substrate | Finding | Reference |

|---|---|---|---|---|

| AmpC BER β-Lactamase | Nitrocefin Hydrolysis | Nitrocefin | Little inhibitory activity observed. | nih.gov |

| Isocitrate Lyase (ICL) | Not Specified | Isocitrate | Potent inhibitory activity (IC₅₀ = 12.6 µM). | oup.com |

| Thrombin | Not Specified | Not Specified | Weak inhibition (IC₅₀ >100 µg/mL). | mdpi.com |

| Trypsin | Not Specified | Not Specified | Moderate inhibition (IC₅₀ = 25 µg/mL). | mdpi.com |

Metabolomics Approaches for Marine Organism Studies

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, has become a powerful tool for discovering bioactive compounds like Halisulfate 1 from complex marine sources. nih.gov This approach allows for the comprehensive analysis of the metabolome of an organism and can correlate chemical profiles with biological activity.

Nuclear Magnetic Resonance (NMR)-based metabolomics has been successfully used to identify Halisulfate 1 as a bioactive component in marine sponge extracts. In one study, crude extracts of marine sponges were screened for their ability to bind to the adenosine (B11128) A₁ receptor. By correlating the NMR spectral data of the extracts with their bioactivity using chemometric algorithms like Partial Least Squares (PLS), researchers identified the characteristic signals of Halisulfate 1 in the most active samples. This "dereplication" strategy rapidly pinpoints known active compounds in a complex mixture, streamlining the drug discovery process. researchgate.net The presence and identification of Halisulfate 1 were then confirmed by comparing the data with that of a purified reference compound. Such metabolomic applications are crucial for navigating the vast chemical diversity of marine organisms to find therapeutically relevant substances. nih.govresearchgate.net

Mutational Analysis and Protein Structure-Function Studies for Target Enzymes

Understanding the relationship between an enzyme's structure and its function is critical for elucidating how inhibitors like Halisulfate 1 work and for developing more potent derivatives. This often involves studying both the wild-type enzyme and its mutated forms.

In the context of β-lactamases, structural studies of the target enzyme AmpC BER revealed key features of its active site. The crystal structure showed that a two-amino-acid insertion in the H10 helix region widens the active site, which is the structural basis for its extended-spectrum activity. ewha.ac.krresearchgate.net Although docking studies suggested Halisulfate 1 could fit into this site, the lack of significant inhibition points to subtle but critical structural and chemical mismatches. researchgate.netnih.gov The study of such natural mutations that lead to altered enzyme function provides a roadmap for understanding inhibitor specificity and for the potential design of new drugs to overcome antibiotic resistance. researchgate.net

Furthermore, research on the antifungal activity of Halisulfate 1 against Magnaporthe grisea has utilized mutational analysis. oup.com The study compared the effects of Halisulfate 1 on the wild-type fungus with its effects on a knockout mutant that lacked the isocitrate lyase gene (Δicl). oup.comoup.com The observation that Halisulfate 1 treatment phenocopied the genetic deletion of ICL—both resulting in reduced appressorium formation and pathogenicity—provided strong evidence that ICL is the primary target of the compound's action. nih.govoup.com This approach, which links the chemical inhibition to a specific gene function, is a powerful method for validating drug targets.

Future Research Trajectories and Applications in Chemical Biology

Identification of Undiscovered Molecular Targets and Mechanisms

While initial research has identified several biological targets for Halisulfate 1, its full mechanism of action and complete target profile remain largely unknown. The compound's known activities provide a foundation for exploring new molecular interactions.

Halisulfate 1 is a potent inhibitor of isocitrate lyase (ICL), a crucial enzyme in the glyoxylate (B1226380) cycle of fungi, bacteria, and plants. oup.comoup.com This cycle is absent in vertebrates, making ICL an attractive target for antifungal agents. oup.com Research has demonstrated that by inhibiting ICL in the rice blast fungus Magnaporthe grisea, Halisulfate 1 effectively blocks the formation of the appressorium, a specialized infection structure, thereby preventing host penetration. oup.com

Beyond ICL, studies have revealed that Halisulfate 1 and its analogs interact with a variety of other proteins. Metabolomics-based screening has suggested that Halisulfate 1 is a principal contributor to the adenosine (B11128) A1 receptor binding activity observed in certain sponge extracts. Furthermore, it has been identified as an inhibitor of serine proteases and Sortase A (SrtA), a key virulence factor in Gram-positive bacteria like Staphylococcus aureus. nih.govmdpi.comnih.gov The inhibition of SrtA prevents the anchoring of surface proteins essential for bacterial adhesion and pathogenesis. nih.gov

This diverse activity profile suggests that Halisulfate 1 may interact with multiple, yet undiscovered, cellular targets. Future research should focus on unbiased screening approaches, such as chemoproteomics, to identify the full spectrum of its binding partners. Given its known effects, promising areas for investigation include other enzymes within central carbon metabolism, various G-protein coupled receptors (GPCRs), and additional bacterial virulence factors. A deeper understanding of its polypharmacology could unveil novel therapeutic opportunities and clarify its mode of action in different biological contexts.

Table 1: Known and Potential Molecular Targets of Halisulfate 1

| Target | Organism/System | Observed Effect | Reference |

|---|---|---|---|

| Isocitrate Lyase (ICL) | Magnaporthe grisea (fungus) | Potent inhibition (IC₅₀ = 12.6 µM), blocking of appressorium formation. | oup.com |

| Sortase A (SrtA) | Staphylococcus aureus (bacteria) | Inhibition (IC₅₀ = 36 µM). | nih.govmdpi.com |

| Serine Proteases | Biochemical Assay | Inhibitory activity demonstrated. | nih.gov |

| Adenosine A1 Receptor | In vitro binding assay | Identified as a major contributor to receptor binding activity. | |

| Phospholipase A2 | Biochemical Assay | Inhibitory activity demonstrated. | escholarship.org |

Exploration of the Halisulfate Scaffold in Novel Chemical Probes

The structural complexity of Halisulfate 1 makes its core scaffold an excellent starting point for the design of novel chemical probes. nih.gov A chemical probe is a small molecule used to study biological systems, often by selectively binding to a specific protein target. The halisulfate scaffold, characterized by its rigid terpenoid core and flexible sulfated side chain, offers multiple points for chemical modification to tune binding affinity, selectivity, and pharmacokinetic properties.

For instance, while Halisulfate 1 shows little inhibitory activity against the extended-spectrum class C β-lactamase AmpC BER, related compounds like Halisulfate 3 and Halisulfate 5 are potent inhibitors. nih.gov This suggests that modifications to the terpenoid rings and the aliphatic chain can dramatically alter target specificity. researchgate.net Future research should systematically explore this chemical space. By synthesizing a library of halisulfate analogs with variations in the ring systems, the length and saturation of the carbon chain, and the position of the sulfate (B86663) group, it will be possible to conduct detailed structure-activity relationship (SAR) studies.

These new analogs could be developed into highly selective probes for the known targets of halisulfates, such as ICL or SrtA, allowing for a more precise investigation of their roles in cellular processes. Furthermore, these probes can be functionalized with reporter tags (e.g., fluorophores or biotin) for use in activity-based protein profiling (ABPP) to identify new, previously unknown targets in complex biological samples. nih.gov

Integration of Synthetic Biology for Enhanced Production and Diversification

The production of Halisulfate 1 currently relies on its isolation from marine sponges, such as those from the genera Hippospongia and Coscinoderma. oup.comnih.gov This method is often inefficient, yielding small quantities of the desired compound, and is unsustainable due to its reliance on harvesting natural marine resources. Synthetic biology offers a promising alternative for the scalable and sustainable production of Halisulfate 1 and its derivatives. frontiersin.orgnih.gov

Sesterterpenoids are derived from the C25 precursor geranylfarnesyl diphosphate (B83284) (GFPP). embrapa.br The biosynthesis involves a geranylfarnesyl diphosphate synthase (GFPPS) to create the precursor, followed by a sesterterpene synthase (sesterTPS) that catalyzes complex cyclization reactions to form the carbon skeleton. sippe.ac.cn Subsequent tailoring enzymes, likely cytochrome P450 monooxygenases and sulfotransferases, would complete the synthesis of Halisulfate 1.

Although the specific biosynthetic gene cluster for Halisulfate 1 has not yet been identified, significant progress has been made in the heterologous production of other terpenoids in microbial hosts like Escherichia coli and Saccharomyces cerevisiae. nih.govnih.gov Future work should focus on identifying the relevant genes from the source sponge or its microbial symbionts. pnas.org Once identified, these genes can be introduced into an engineered microbial chassis. This would involve:

Engineering the host's central metabolism to increase the supply of the universal isoprene (B109036) precursors, IPP and DMAPP. wiley.comnih.gov

Introducing the GFPPS and the specific sesterTPS for the Halisulfate 1 backbone. sippe.ac.cn

Identifying and co-expressing the necessary P450s and sulfotransferase to perform the final decoration steps.

This synthetic biology approach would not only provide a reliable source of Halisulfate 1 but also enable the production of novel analogs through metabolic engineering and enzyme evolution, creating a platform for generating chemical diversity. frontiersin.org

Deeper Elucidation of Ecological Significance and Inter-Species Interactions

Marine natural products like Halisulfate 1 are not produced in isolation; they play critical roles in the complex ecological interactions of their host organisms. rsc.org Sponges are sessile filter-feeders that rely on chemical defenses to deter predators, compete for space, and manage microbial populations on their surfaces (anti-biofouling) and within their tissues (symbionts). pnas.org

Halisulfate 1, as a sesterterpenoid sulfate, likely functions as a chemical defense agent for the producing sponge. rsc.orgmdpi.com Its known antimicrobial and enzyme-inhibiting activities support this hypothesis. Future research should aim to precisely define this ecological role. This can be achieved through:

In situ studies: Analyzing the concentration of Halisulfate 1 on the sponge's surface versus its internal tissues to determine if it is exuded into the environment.

Anti-predator assays: Testing the compound's ability to deter feeding by common sponge predators, such as fish and sea stars.

Antifouling and antimicrobial assays: Evaluating the effect of Halisulfate 1 on the settlement of larvae from common fouling organisms and its inhibitory activity against a broad panel of marine bacteria and fungi.

Symbiont studies: Investigating whether Halisulfate 1 modulates the sponge's own microbiome, potentially favoring beneficial symbionts over pathogenic or parasitic microbes.

Understanding the natural function of Halisulfate 1 will not only provide valuable ecological insights but may also guide the discovery of new applications, for example, as a natural antifouling agent.

Contribution to Strategies for Addressing Antimicrobial Resistance through Anti-Virulence Agents

The rise of antimicrobial resistance is a global health crisis that necessitates the development of new therapeutic strategies. One promising approach is the use of anti-virulence agents, which disarm pathogens by targeting factors essential for causing disease rather than killing the microbe directly. This strategy is thought to impose less selective pressure for the development of resistance. nih.gov

Halisulfate 1 is an excellent candidate for development as an anti-virulence agent. Its mechanism of action against the plant pathogen Magnaporthe grisea is a clear example of this approach. By inhibiting isocitrate lyase, Halisulfate 1 prevents the formation of the appressorium, a structure absolutely required for the fungus to infect its host. oup.comencyclopedia.pub Importantly, the compound does not inhibit the fungus's vegetative growth, meaning it specifically targets a virulence process. oup.com The disease-inhibiting effect of treating rice plants with Halisulfate 1 was comparable to that seen in infections with a mutant fungus completely lacking the ICL gene. oup.com

Furthermore, Halisulfate 1 inhibits the bacterial enzyme Sortase A in S. aureus. mdpi.comresearchgate.net SrtA is a transpeptidase that anchors numerous virulence-associated proteins to the bacterial cell wall, playing a critical role in host cell adhesion, immune evasion, and biofilm formation. nih.gov Inhibiting SrtA effectively renders the bacteria less pathogenic without affecting their viability, making it a prime anti-virulence target. nih.gov

Future research should build upon these findings by:

Screening Halisulfate 1 and its analogs against a wider range of pathogens to identify other ICL or SrtA homologs that can be inhibited.

Investigating its potential to disrupt other virulence mechanisms, such as quorum sensing or toxin production.

Using the halisulfate scaffold as a starting point for designing more potent and selective anti-virulence inhibitors.

By targeting pathogen-specific virulence factors, compounds derived from the Halisulfate 1 scaffold could provide a new generation of anti-infectives that are more resilient to the development of resistance.

Q & A

Q. Table 1: Common Synthesis Deviations and Outcomes

| Deviation | Observed Impact | Mitigation Strategy |

|---|---|---|

| Excess solvent moisture | Reduced yield (≤40%) | Use molecular sieves |

| Suboptimal catalyst ratio | Racemization (≥15%) | Titrate catalyst iteratively |

Advanced: How can conflicting spectral data (e.g., NMR vs. X-ray crystallography) for Halisulfate 1, (rel)- be resolved?

Methodological Answer:

Contradictions often arise from dynamic molecular behavior (e.g., conformational flexibility in solution vs. solid-state rigidity). To resolve:

- Perform variable-temperature NMR to assess dynamic effects .

- Compare crystallographic data with computational models (DFT or MD simulations) .

- Validate using complementary techniques (e.g., IR spectroscopy for functional group consistency ).

Key Consideration:

Report uncertainties in crystallographic occupancy factors and NMR signal broadening to contextualize discrepancies .

Basic: What analytical methods are critical for verifying the purity of Halisulfate 1, (rel)-?

Methodological Answer:

Use a tiered approach:

Initial screening: UV-Vis spectroscopy for absorbance maxima (λ~270 nm ).

Quantitative purity: HPLC with a C18 column (retention time ±0.2 min ).

Chiral integrity: Polarimetry or enantioselective GC .

Elemental analysis: Sulfur content via combustion analysis (±0.5% margin ).

Note: Cross-validate results with independent labs to rule out instrument-specific artifacts .

Advanced: How can researchers optimize reaction conditions to enhance the enantiomeric excess (ee) of Halisulfate 1, (rel)-?

Methodological Answer:

Employ a Design of Experiments (DoE) framework:

- Variables: Catalyst loading, solvent dielectric constant, temperature.

- Response surface modeling: Identify interactions between variables (e.g., high dielectric solvents improve ee at low temps ).

- Validation: Replicate optimal conditions in triplicate and characterize via chiral SFC .

Q. Table 2: Example DoE Results

| Catalyst (%) | Temp (°C) | ee (%) |

|---|---|---|

| 5 | 25 | 78 |

| 7 | 30 | 92 |

| 10 | 35 | 85 |

Basic: What are the best practices for storing Halisulfate 1, (rel)- to prevent degradation?

Methodological Answer:

- Short-term: Store in amber vials under argon at -20°C (prevents oxidation ).

- Long-term: Lyophilize and seal under vacuum (stability >2 years ).

- Monitor degradation: Quarterly HPLC checks for byproducts (e.g., desulfation peaks ).

Advanced: How should researchers address irreproducible bioactivity results in studies involving Halisulfate 1, (rel)-?

Methodological Answer:

Irreproducibility often stems from batch-to-batch variability or assay interference. Mitigate via:

- Standardized bioassays: Include internal controls (e.g., reference inhibitors ).

- Batch characterization: Compare NMR/fingerprint spectra across batches .

- Interference checks: Test compound stability in assay buffers (e.g., pH-dependent hydrolysis ).

Critical Step:

Pre-register experimental protocols to align with FAIR data principles .

Basic: What statistical methods are appropriate for analyzing dose-response data for Halisulfate 1, (rel)-?

Methodological Answer:

- Non-linear regression: Fit data to a Hill equation (calculate EC50/IC50 ).

- Error propagation: Use bootstrap resampling for confidence intervals .

- Outlier detection: Apply Grubbs’ test (α=0.05) to exclude anomalous points .

Advanced: How can computational modeling predict the metabolic pathways of Halisulfate 1, (rel)-?

Methodological Answer:

- In silico tools: Use SwissADME or GLORYx for phase I/II metabolism predictions .

- Validate with in vitro assays: Human liver microsomes + LC-MS/MS metabolite profiling .

- Cross-species comparisons: Assess metabolic stability in hepatocytes from multiple species .

Basic: What ethical guidelines apply to publishing structural data for Halisulfate 1, (rel)-?

Methodological Answer:

- Data transparency: Deposit crystallographic data in public repositories (e.g., CCDC ).

- Reproducibility: Share raw NMR/FID files as supplementary material .

- Authorship criteria: Follow ICMJE guidelines for contributor roles .

Advanced: How can machine learning improve the design of Halisulfate 1, (rel)- derivatives with enhanced properties?

Methodological Answer:

- Feature selection: Train models on descriptors like logP, H-bond donors, and topological polar surface area .

- Generative chemistry: Use reinforcement learning to propose novel derivatives .

- Validation: Synthesize top candidates and compare predicted vs. experimental IC50 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.